
3-Acetyl-5-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-hydroxybenzaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of benzaldehyde, featuring both an acetyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3-Acetyl-5-hydroxybenzaldehyde involves the aldol condensation of 3-hydroxybenzaldehyde with acetone. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-hydroxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetyl-5-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield 3-acetyl-5-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid catalysts like sulfuric acid or bases like sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: 3-Acetyl-5-hydroxybenzoic acid.
Reduction: 3-Acetyl-5-hydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
3-Acetyl-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that may have anti-inflammatory or anticancer properties.
Industry: It is used in the production of dyes, fragrances, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-Acetyl-5-hydroxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various enzymes and receptors, influencing pathways related to inflammation, oxidative stress, or cell proliferation. The hydroxyl and acetyl groups play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
3-Hydroxybenzaldehyde: Lacks the acetyl group, making it less reactive in certain synthetic applications.
4-Hydroxybenzaldehyde: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and applications.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group, giving it distinct properties and uses, particularly in the flavor and fragrance industry.
Uniqueness: 3-Acetyl-5-hydroxybenzaldehyde is unique due to the presence of both hydroxyl and acetyl groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications.
Properties
CAS No. |
583060-40-6 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-acetyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)8-2-7(5-10)3-9(12)4-8/h2-5,12H,1H3 |
InChI Key |
UXXCCFATYRDBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


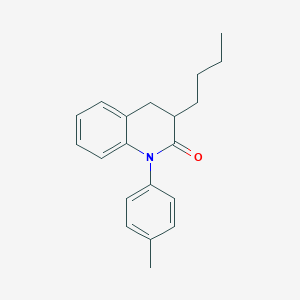
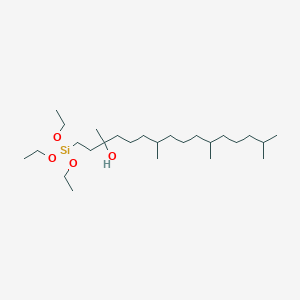
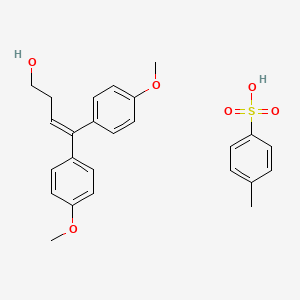
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
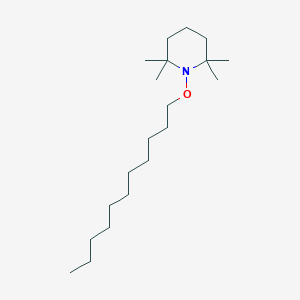
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)

![2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid](/img/structure/B14229374.png)
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)
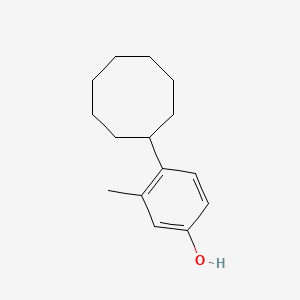
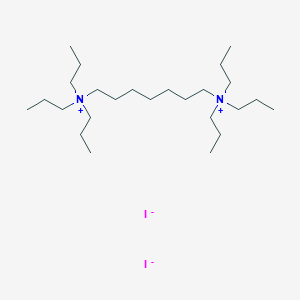
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
